molecular formula C10H16N2O6S2Zn B1253613 Acetylcysteine Zinc CAS No. 49793-39-7

Acetylcysteine Zinc

Cat. No.: B1253613
CAS No.: 49793-39-7
M. Wt: 389.8 g/mol
InChI Key: KNVKDNCWDNRTOE-SCGRZTRASA-L
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Description

Acetylcysteine zinc: is a compound formed by the combination of acetylcysteine and zinc. Acetylcysteine, also known as N-acetyl-L-cysteine, is a derivative of the amino acid cysteine and is widely recognized for its antioxidant properties. Zinc is an essential trace element that plays a crucial role in various biological processes. The combination of acetylcysteine and zinc is used for its potential therapeutic benefits, particularly in the fields of medicine and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acetylation of L-cysteine: The synthesis of acetylcysteine begins with the acetylation of L-cysteine. This reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution.

    Formation of Acetylcysteine Zinc: The this compound complex is formed by reacting N-acetyl-L-cysteine with a zinc salt, such as zinc acetate or zinc chloride.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic routes. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity. Advanced techniques like High-Performance Liquid Chromatography (HPLC) and Fourier Transform Infrared Spectroscopy (FT-IR) are used for quality control and characterization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products:

    Oxidation: Disulfides and other oxidized forms of acetylcysteine.

    Reduction: Reduced forms of reactive oxygen species.

    Substitution: Derivatives of acetylcysteine with different functional groups.

Properties

CAS No.

49793-39-7

Molecular Formula

C10H16N2O6S2Zn

Molecular Weight

389.8 g/mol

IUPAC Name

zinc;(2R)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/2C5H9NO3S.Zn/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

KNVKDNCWDNRTOE-SCGRZTRASA-L

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Zn+2]

SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2]

Canonical SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2]

49793-39-7

Synonyms

Acétylcystéine GNR
acebraus
Acemuc
Acetabs
Acetylcystein AL
Acetylcystein Atid
Acetylcystein Heumann
Acetylcystein Trom
Acetylcystein, mentopin
Acetylcysteine
Acetylcysteine Hydrochloride
Acetylcysteine Sodium
Acetylcysteine Zinc
Acetylcysteine, (D)-Isomer
Acetylcysteine, (DL)-Isomer
Acetylcysteine, Monoammonium Salt
Acetylcysteine, Monosodium Salt
Acetylin
Acetyst
Acid, Mercapturic
Airbron
Alveolex
Azubronchin
Bisolvon NAC
Bromuc
Broncho Fips
Broncho-Fips
BronchoFips
Broncholysin
Broncoclar
Codotussyl
Cystamucil
Dampo Mucopect
durabronchal
Eurespiran
Exomuc
Fabrol
Fluimucil
Fluprowit
Frekatuss
Genac
Hoestil
Hustengetränk, Optipect
Hydrochloride, Acetylcysteine
Ilube
Jenacystein
Jenapharm
Lantamed
Larylin NAC
Lindocetyl
M Pectil
M-Pectil
mentopin Acetylcystein
Mercapturic Acid
Monoammonium Salt Acetylcysteine
Monosodium Salt Acetylcysteine
MPectil
Muciteran
Muco Sanigen
Mucomyst
Mucopect, Dampo
Mucosil
Mucosol
Mucosolvin
N Acetyl L cysteine
N Acetylcysteine
N-Acetyl-L-cysteine
N-Acetylcysteine
NAC AL
NAC Zambon
NAC, Bisolvon
Optipect Hustengetränk
Sanigen, Muco
Siccoral
Siran
Sodium, Acetylcysteine
Solmucol
Zambon, NAC
Zinc, Acetylcysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylcysteine Zinc
Reactant of Route 2
Acetylcysteine Zinc
Reactant of Route 3
Acetylcysteine Zinc
Reactant of Route 4
Acetylcysteine Zinc
Reactant of Route 5
Acetylcysteine Zinc
Reactant of Route 6
Acetylcysteine Zinc

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